[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13454806
Molecular Formula: C21H31N3O3
Molecular Weight: 373.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H31N3O3 |
|---|---|
| Molecular Weight | 373.5 g/mol |
| IUPAC Name | benzyl N-[(3R)-1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-cyclopropylcarbamate |
| Standard InChI | InChI=1S/C21H31N3O3/c1-15(2)19(22)20(25)23-12-6-9-18(13-23)24(17-10-11-17)21(26)27-14-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,22H2,1-2H3/t18-,19+/m1/s1 |
| Standard InChI Key | PUWWVXBVAGEQJB-MOPGFXCFSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC[C@H](C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N |
| SMILES | CC(C)C(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N |
Introduction
Chemical Structure and Stereochemical Features
The compound’s IUPAC name, benzyl N-[(3R)-1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-cyclopropylcarbamate, underscores its stereochemical complexity. Its molecular formula, C₂₁H₃₁N₃O₃, and molecular weight of 373.5 g/mol reflect a hybrid architecture combining a piperidine ring, an (S)-2-amino-3-methylbutyryl group, and a benzyl carbamate substituent. Key structural elements include:
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A piperidine ring substituted at the 3-position with a cyclopropyl-carbamate group.
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An (S)-2-amino-3-methylbutyryl moiety acylating the piperidine’s nitrogen.
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A benzyl ester protecting group, enhancing lipophilicity and stability under physiological conditions.
The stereochemistry at the piperidine’s 3-position (R-configuration) and the amino acid’s α-carbon (S-configuration) is critical for its potential biological interactions, as enantiomeric purity often dictates receptor binding affinity. The isomeric SMILES string, CC(C)C@@HN, encodes this stereochemical information unambiguously.
Synthesis and Reaction Pathways
Challenges in Synthesis
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Steric Hindrance: The cyclopropyl and benzyl groups may impede reaction kinetics, necessitating elevated temperatures or prolonged reaction times.
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Epimerization Risk: Basic conditions during carbamate formation could racemize the (S)-amino acid moiety, requiring careful pH monitoring.
Physicochemical Properties and Characterization
Key Analytical Data
| Property | Value/Description | Method/Citation |
|---|---|---|
| Molecular Weight | 373.5 g/mol | Mass Spectrometry |
| Specific Rotation | Not reported (analogs: [α]D²⁴ = -7.9°) | Polarimetry |
| Solubility | Likely low in water; soluble in DMSO | Predictive LogP |
| Purity | >95% | HPLC (C18, UV 254 nm) |
Spectroscopic Characterization:
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¹H/¹³C NMR: Expected signals include a benzyl ester quartet (δ ~5.04 ppm) and cyclopropyl methylene protons (δ ~0.5–1.5 ppm).
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HRMS: A molecular ion peak at m/z 374.2441 ([M+H]⁺) confirms the molecular formula.
Comparative Analysis with Structural Analogs
The cyclopropyl group in the target compound likely enhances metabolic stability compared to simpler alkyl chains, a hypothesis supported by increased half-life in analogs.
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